2-Bromo-1-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)ethanone
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Overview
Description
2-Bromo-1-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)ethanone is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-Bromo-1-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)ethanone typically involves the bromination of a suitable precursor. One common method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-1-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding alcohols or amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Scientific Research Applications
2-Bromo-1-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Materials Science: It is used in the synthesis of advanced materials with specific properties for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Bromo-1-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)ethanone can be compared with other pyrimidine derivatives such as:
2-Bromo-1-(4-methoxyphenyl)ethanone: This compound has a methoxy group instead of a methylthio group, which affects its reactivity and biological activity.
2-Bromo-1-(4-chlorophenyl)ethanone: The presence of a chlorine atom instead of a dichloro group can lead to different chemical and biological properties.
2-Bromo-1-(4-(methylthio)phenyl)ethanone: This compound has a phenyl ring instead of a pyrimidine ring, which significantly alters its chemical behavior and applications.
Properties
Molecular Formula |
C7H5BrCl2N2OS |
---|---|
Molecular Weight |
316.00 g/mol |
IUPAC Name |
2-bromo-1-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C7H5BrCl2N2OS/c1-14-7-11-5(9)4(3(13)2-8)6(10)12-7/h2H2,1H3 |
InChI Key |
ZGVVWHSWDDLIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C(=O)CBr)Cl |
Origin of Product |
United States |
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